Thalidomide-O-amide-C5-NH2 TFA: A Technical Guide for Researchers
Thalidomide-O-amide-C5-NH2 TFA: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-O-amide-C5-NH2 trifluoroacetate (B77799) (TFA) is a synthetic chemical compound that serves as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). It is an E3 ligase ligand-linker conjugate, incorporating the thalidomide-based ligand for the Cereblon (CRBN) E3 ubiquitin ligase and a 5-carbon amide linker with a terminal amine group.[1] This terminal amine provides a reactive handle for conjugation to a ligand targeting a specific protein of interest, thereby forming a heterobifunctional PROTAC molecule. The TFA salt form often enhances the compound's solubility and stability.[2]
PROTACs are a revolutionary class of therapeutic agents that utilize the cell's own protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins.[3] Unlike traditional inhibitors that only block the function of a protein, PROTACs lead to the complete removal of the protein from the cell.[4]
Chemical Properties and Structure
While detailed experimental data for Thalidomide-O-amide-C5-NH2 TFA is not extensively available in peer-reviewed literature, its chemical properties can be inferred from its structure and data for similar compounds.
| Property | Value | Reference |
| Molecular Formula | C22H25F3N4O7 | Inferred from structure |
| Molecular Weight | 526.45 g/mol | Inferred from structure |
| CAS Number | 2748161-83-1 | [3] |
| Appearance | White to off-white solid | Typical for similar compounds |
| Solubility | Soluble in DMSO, DMF | Typical for similar compounds |
Mechanism of Action: The PROTAC Approach
Thalidomide-O-amide-C5-NH2 TFA functions as the E3 ligase-recruiting component of a PROTAC. The thalidomide (B1683933) moiety specifically binds to Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[5][6]
The mechanism of action for a PROTAC utilizing this linker involves the following key steps:
-
Ternary Complex Formation: The PROTAC, consisting of the thalidomide-linker conjugate and a target-protein-binding ligand, simultaneously binds to both the CRBN E3 ligase and the target protein, forming a ternary complex.[7]
-
Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the surface of the target protein.[8]
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, a large protein complex responsible for cellular protein degradation.[7]
-
Recycling: The PROTAC is not consumed in this process and is released to induce the degradation of another target protein molecule, acting in a catalytic manner.[9]
Signaling Pathway
Caption: Mechanism of action of a thalidomide-based PROTAC.
Synthesis and Experimental Protocols
While a specific, detailed synthesis protocol for Thalidomide-O-amide-C5-NH2 TFA is not publicly available, a general approach involves the coupling of a protected 5-aminopentanoic acid linker to the hydroxyl group of hydroxythalidomide, followed by deprotection of the terminal amine. The final product is then typically isolated as a TFA salt.
General Experimental Workflow for PROTAC Synthesis and Evaluation
Caption: General experimental workflow for PROTAC development.
Representative Experimental Protocol: Western Blot for Protein Degradation
This protocol provides a general method for assessing the degradation of a target protein induced by a PROTAC synthesized using Thalidomide-O-amide-C5-NH2 TFA.
1. Cell Culture and Treatment:
-
Culture a relevant cell line to 70-80% confluency.
-
Treat cells with the synthesized PROTAC at various concentrations (e.g., 1 nM to 10 µM) for a specified time (e.g., 2, 4, 8, 16, 24 hours).
-
Include a vehicle control (e.g., DMSO).
2. Protein Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
3. SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein lysate on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
4. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software and normalize the target protein levels to the loading control.
Quantitative Data
Specific quantitative data for PROTACs constructed with Thalidomide-O-amide-C5-NH2 TFA are not widely published. However, the following table provides representative data for a well-characterized thalidomide-based PROTAC targeting BRD4 to illustrate typical parameters measured.
| Parameter | Description | Representative Value (BRD4 degrader) | Reference |
| Binding Affinity (Kd) to CRBN | The dissociation constant, indicating the strength of binding to Cereblon. | ~1-10 µM | [10] |
| DC50 | The concentration of the PROTAC required to degrade 50% of the target protein. | 1-100 nM | [1] |
| Dmax | The maximum percentage of target protein degradation achieved. | >90% | [1] |
Conclusion
Thalidomide-O-amide-C5-NH2 TFA is a valuable chemical tool for the synthesis of PROTACs that recruit the Cereblon E3 ubiquitin ligase. Its structure allows for straightforward conjugation to a variety of target-binding ligands, facilitating the development of novel protein degraders. While specific efficacy data for this particular linker is limited in the public domain, the well-established mechanism of thalidomide-based PROTACs provides a strong foundation for its application in targeted protein degradation research and drug discovery. The experimental protocols and representative data provided in this guide offer a framework for the successful implementation of this compound in the laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PROTACs and Molecular Glues [astrazeneca.com]
- 5. researchgate.net [researchgate.net]
- 6. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 7. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 8. portlandpress.com [portlandpress.com]
- 9. PROTACs revolutionize small molecule drugs | CAS [cas.org]
- 10. Structural basis of thalidomide enantiomer binding to cereblon - PubMed [pubmed.ncbi.nlm.nih.gov]
